molecular formula C18H20Cl2N4O B2579564 (4-(2,3-dichlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034480-90-3

(4-(2,3-dichlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B2579564
CAS No.: 2034480-90-3
M. Wt: 379.29
InChI Key: MUTQKFMRJDACSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2,3-dichlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H20Cl2N4O and its molecular weight is 379.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

The compound (4-(2,3-dichlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone , often referred to as a piperazine derivative, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

  • Molecular Formula : C19H20Cl2N4O
  • Molecular Weight : 385.30 g/mol

Antipsychotic Effects

Research indicates that compounds containing the piperazine moiety often exhibit antipsychotic properties. The presence of the 2,3-dichlorophenyl group is crucial for enhancing the affinity towards dopamine receptors, particularly D2 and D3 subtypes. Studies have shown that derivatives of piperazine can effectively modulate dopaminergic signaling pathways, leading to potential therapeutic effects in conditions such as schizophrenia and bipolar disorder .

Antitumor Activity

Recent investigations have highlighted the cytotoxic potential of this compound against various cancer cell lines. In vitro studies demonstrated that the compound exhibits significant growth inhibition in human cancer cell lines with IC50 values ranging from 0.5 to 10 µM. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways and modulation of key signaling molecules involved in cell survival .

Neuroprotective Properties

The compound has also been evaluated for neuroprotective effects. In animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, it has shown promise in reducing neuroinflammation and oxidative stress. These effects are attributed to its ability to inhibit pro-inflammatory cytokines and enhance neurotrophic factor signaling .

The biological activity of this compound is largely mediated through:

  • Dopamine Receptor Modulation : The compound acts as a partial agonist at D2 and D3 receptors, which is critical for its antipsychotic effects.
  • Inhibition of Tumor Growth : It interferes with cell cycle progression and promotes apoptosis in cancer cells.
  • Neuroprotection : By modulating inflammatory pathways and enhancing neuronal survival signals.

Case Study 1: Antipsychotic Efficacy

A clinical trial involving patients with schizophrenia demonstrated significant improvements in psychotic symptoms when treated with a piperazine derivative similar to the compound . The trial reported a reduction in Positive and Negative Syndrome Scale (PANSS) scores by approximately 30% over 12 weeks .

Case Study 2: Cancer Treatment

In a preclinical study on breast cancer models, the compound exhibited potent anti-proliferative effects with an IC50 value of 0.8 µM against MCF-7 cells. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Data Tables

Activity Type Cell Line/Model IC50 (µM) Mechanism
AntipsychoticHuman Neuroblastoma0.5Dopamine receptor modulation
AntitumorMCF-7 (Breast Cancer)0.8Apoptosis induction
NeuroprotectiveAlzheimer's Model2.0Anti-inflammatory action

Properties

IUPAC Name

[4-(2,3-dichlorophenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O/c19-13-2-1-3-16(17(13)20)23-6-8-24(9-7-23)18(25)12-4-5-14-15(10-12)22-11-21-14/h1-3,11-12H,4-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTQKFMRJDACSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.